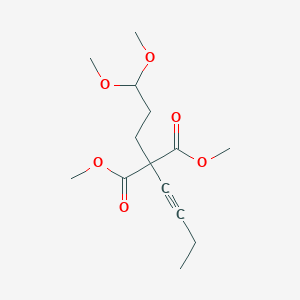![molecular formula C27H44Sn B15161311 Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane CAS No. 820250-73-5](/img/structure/B15161311.png)
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a phenylethynyl group attached to a hept-1-en-2-yl chain. This compound is known for its applications in organic synthesis, particularly in radical reactions and as a reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne. One common method is the hydrostannation of phenylethynylheptene using tributyltin hydride under radical conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organotin compounds.
Substitution: Substituted organotin derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane involves its ability to participate in radical reactions. The tin-hydrogen bond in the compound can homolytically cleave to generate tin-centered radicals, which can then react with various substrates. This property makes it a valuable reagent in radical-mediated transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(phenylethynyl)tin
- Tributyl(vinyl)tin
- Tributyl(1-propynyl)tin
Uniqueness
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is unique due to its specific structure, which combines a phenylethynyl group with a hept-1-en-2-yl chain. This structural feature imparts distinct reactivity and properties compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
820250-73-5 |
|---|---|
Molekularformel |
C27H44Sn |
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
tributyl-[3-(2-phenylethynyl)hept-1-en-2-yl]stannane |
InChI |
InChI=1S/C15H17.3C4H9.Sn/c1-3-5-9-14(4-2)12-13-15-10-7-6-8-11-15;3*1-3-4-2;/h6-8,10-11,14H,2-3,5,9H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JBWRAOFCHOGPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#CC1=CC=CC=C1)C(=C)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



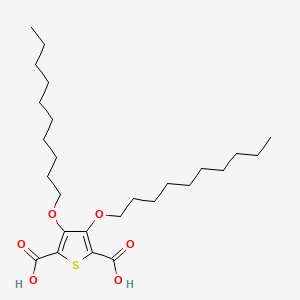

![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
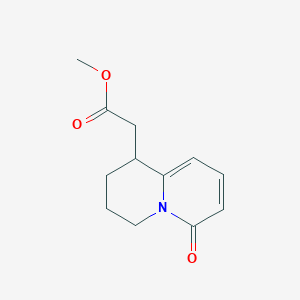

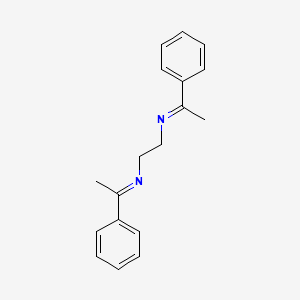
![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Urea, N-[1-(2,2-diphenylethyl)-3-pyrrolidinyl]-N'-(2-methyl-4-quinolinyl)-](/img/structure/B15161296.png)

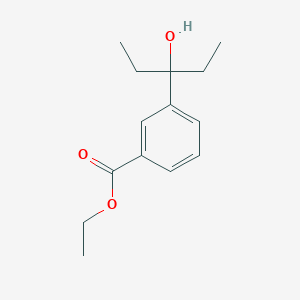
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
